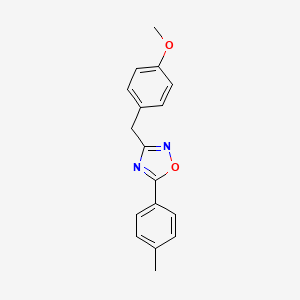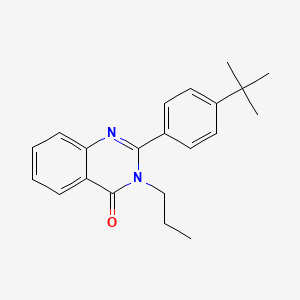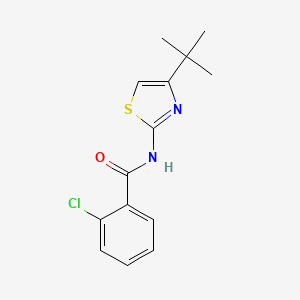![molecular formula C14H12N2O3 B5779873 4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)
4-{[3-(2-furyl)acryloyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(2-furyl)acryloyl]amino}benzamide, also known as FAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FAB is a small molecule that belongs to the family of benzamides and is synthesized through a multi-step process.
作用機序
The mechanism of action of 4-{[3-(2-furyl)acryloyl]amino}benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in the inflammatory response, cell proliferation, and viral replication. 4-{[3-(2-furyl)acryloyl]amino}benzamide has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases, which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-{[3-(2-furyl)acryloyl]amino}benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, which is a process of programmed cell death. 4-{[3-(2-furyl)acryloyl]amino}benzamide has been shown to inhibit cell proliferation and angiogenesis, which are processes that are involved in the growth and spread of cancer cells. 4-{[3-(2-furyl)acryloyl]amino}benzamide has also been shown to have anti-viral properties by inhibiting viral replication.
実験室実験の利点と制限
4-{[3-(2-furyl)acryloyl]amino}benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential applications in various fields of scientific research. 4-{[3-(2-furyl)acryloyl]amino}benzamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to the use of 4-{[3-(2-furyl)acryloyl]amino}benzamide in lab experiments. It is a relatively new compound and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the use of 4-{[3-(2-furyl)acryloyl]amino}benzamide in scientific research. It has the potential to be developed into new drugs for the treatment of inflammatory diseases, cancer, and viral infections. Further studies are needed to determine its safety and efficacy in humans. 4-{[3-(2-furyl)acryloyl]amino}benzamide can also be used as a tool for studying the mechanisms of inflammation, cell proliferation, and viral replication. Future studies can also explore the potential use of 4-{[3-(2-furyl)acryloyl]amino}benzamide in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-{[3-(2-furyl)acryloyl]amino}benzamide is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. 4-{[3-(2-furyl)acryloyl]amino}benzamide has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has several advantages for lab experiments, including easy synthesis and purification, low toxicity, and well-tolerated in animal studies. However, further studies are needed to determine its safety and efficacy in humans. 4-{[3-(2-furyl)acryloyl]amino}benzamide has several future directions for its use in scientific research, including the development of new drugs for the treatment of various diseases and as a tool for studying the mechanisms of inflammation, cell proliferation, and viral replication.
合成法
The synthesis of 4-{[3-(2-furyl)acryloyl]amino}benzamide involves a multi-step process that includes the reaction of 2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzamide. The final product is obtained through the reaction of the intermediate with acryloyl chloride. The synthesis method of 4-{[3-(2-furyl)acryloyl]amino}benzamide has been optimized to yield a high purity product that can be used for various research applications.
科学的研究の応用
4-{[3-(2-furyl)acryloyl]amino}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-{[3-(2-furyl)acryloyl]amino}benzamide has been used in the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. It has also been studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer. 4-{[3-(2-furyl)acryloyl]amino}benzamide has also been shown to have anti-viral properties against HIV and herpes simplex virus.
特性
IUPAC Name |
4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-14(18)10-3-5-11(6-4-10)16-13(17)8-7-12-2-1-9-19-12/h1-9H,(H2,15,18)(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITXKWBMMJKWBD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5779804.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5779813.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)
![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)
![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)


![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
